5,6-dichloropyrimidine-4-carbonitrile CAS 1801925-57-4 properties
5,6-dichloropyrimidine-4-carbonitrile CAS 1801925-57-4 properties
An In-depth Technical Guide to 5,6-Dichloropyrimidine-4-carbonitrile (CAS 1801925-57-4): Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 5,6-dichloropyrimidine-4-carbonitrile (CAS 1801925-57-4), a highly functionalized heterocyclic compound of significant interest to the scientific research community. As a halogenated pyrimidine derivative, it serves as a versatile and reactive building block in organic synthesis. This document details its physicochemical properties, outlines a plausible, scalable synthetic route, and explores its profound reactivity, which is dominated by sequential nucleophilic aromatic substitution. Key applications in drug discovery, particularly in the generation of diverse chemical libraries for screening against high-value biological targets like kinases, are discussed. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this compound for advanced scientific applications.
Introduction
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability. Within this class, 5,6-dichloropyrimidine-4-carbonitrile emerges as a particularly valuable intermediate. Its structure is characterized by an electron-deficient pyrimidine ring activated by three powerful electron-withdrawing groups: two nitrogen atoms, two chlorine atoms at the C5 and C6 positions, and a nitrile group at the C4 position.[2] This specific arrangement of functional groups imparts a unique reactivity profile, making it an ideal precursor for the synthesis of complex molecular architectures. The two chlorine atoms can be selectively displaced by a wide range of nucleophiles, enabling a modular approach to chemical library synthesis for drug discovery and materials science.[2]
Physicochemical and Spectroscopic Properties
The fundamental properties of 5,6-dichloropyrimidine-4-carbonitrile are summarized below. While experimental spectroscopic data is not widely published, predicted mass spectrometry data provides valuable guidance for analytical characterization.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1801925-57-4 | - |
| Molecular Formula | C₅HCl₂N₃ | [2][3] |
| Molecular Weight | 173.99 g/mol | [2] |
| IUPAC Name | 5,6-dichloropyrimidine-4-carbonitrile | - |
| SMILES | C1=NC(=C(C(=N1)Cl)Cl)C#N | [3] |
| InChI Key | IHLRTNWJJQYGJP-UHFFFAOYSA-N | [3] |
| Appearance | Expected to be a solid at room temperature | (Inferred from analogs) |
Table 2: Predicted Mass Spectrometry Data
Note: The following data is predicted and should be confirmed through experimental analysis. Data calculated using CCSbase.[3]
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 173.96204 | 126.4 |
| [M+Na]⁺ | 195.94398 | 139.6 |
| [M-H]⁻ | 171.94748 | 126.5 |
| [M+NH₄]⁺ | 190.98858 | 143.5 |
| [M+K]⁺ | 211.91792 | 134.8 |
Synthesis and Reactivity
Reactivity Profile: The Power of Sequential SₙAr
The synthetic utility of 5,6-dichloropyrimidine-4-carbonitrile is dominated by the Nucleophilic Aromatic Substitution (SₙAr) reaction. The pyrimidine ring is inherently electron-deficient, and this effect is strongly amplified by the attached chloro and cyano groups. This electronic arrangement makes the C5 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.
The two chlorine atoms serve as excellent leaving groups, allowing for a sequential and potentially regioselective substitution . This is the most powerful aspect of this molecule's reactivity. A researcher can introduce a first nucleophile (e.g., an amine, thiol, or alcohol) to displace one chlorine atom, and then introduce a second, different nucleophile to displace the remaining chlorine. This modularity is a critical advantage in constructing diverse molecular libraries from a single, advanced intermediate.[2] The regioselectivity of the first substitution can be influenced by reaction conditions and the nature of the incoming nucleophile, a factor that can be exploited in complex synthetic designs.[4]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Exemplary Laboratory-Scale Synthesis Protocol
This protocol is illustrative, based on similar transformations, and must be adapted and optimized under strict laboratory safety protocols.
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Chlorination: To a flask equipped with a reflux condenser and magnetic stirrer, cautiously add 5,6-dihydroxypyrimidine-4-carboxamide (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, ~10-15 equivalents). If necessary, a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can be added to facilitate the reaction.
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Reaction Monitoring: Heat the mixture to reflux (approx. 105-110 °C) and stir for 4-8 hours. The reaction progress should be monitored by a suitable technique, such as HPLC or TLC, until the starting material is consumed.
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Work-up: After cooling to room temperature, the reaction mixture is carefully and slowly quenched by pouring it onto crushed ice. (Caution: This is a highly exothermic reaction and must be performed in a well-ventilated fume hood with appropriate personal protective equipment).
-
Extraction: The resulting aqueous slurry is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with saturated sodium bicarbonate solution, water, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 5,6-dichloropyrimidine-4-carbonitrile, can then be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Applications in Research and Development
Medicinal Chemistry and Drug Discovery
The primary application of 5,6-dichloropyrimidine-4-carbonitrile is as a scaffold in drug discovery. Its structure is ideal for creating libraries of compounds for high-throughput screening.
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Kinase Inhibitors: The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. The C5 and C6 positions can be functionalized with various groups to target the solvent-exposed regions of the ATP-binding pocket, enabling the development of potent and selective inhibitors.
-
Combinatorial Chemistry: The sequential SₙAr reactivity allows for the creation of large, diverse libraries of di-substituted pyrimidines. This is invaluable for exploring structure-activity relationships (SAR) around a new biological target.[2]
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Scaffold for Novel Therapeutics: Pyrimidine-5-carbonitrile derivatives have shown promise as CXCR2 receptor antagonists for inflammatory diseases and as COX-2 inhibitors with anticancer properties.[6][7] This highlights the therapeutic potential of scaffolds derived from this class of intermediates.
Caption: Workflow for building a chemical library via sequential SₙAr.
Organic Electronic Materials
The highly electron-deficient nature of the 5,6-dichloropyrimidine-4-carbonitrile core makes it an intriguing building block for organic electronic materials. By incorporating this unit into larger conjugated systems, it is possible to tune the electronic properties of the resulting molecules. This has potential applications in the development of materials for Organic Light-Emitting Diodes (OLEDs), particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF) or Aggregation-Induced Emission Enhancement (AIEE).[2]
Analytical Characterization
To ensure the identity, structure, and purity of 5,6-dichloropyrimidine-4-carbonitrile, a combination of standard analytical techniques is required:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: A single, sharp singlet is expected in the aromatic region for the lone proton at the C2 position.
-
¹³C NMR: Five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electronegative substituents.
-
-
Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight. High-resolution mass spectrometry (HRMS) will provide the exact mass. The isotopic pattern will be characteristic for a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern).
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Infrared (IR) Spectroscopy: A sharp, strong absorption band is expected in the range of 2220-2260 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound.
Safety and Handling
Based on the safety data for closely related dichloropyrimidine analogs, 5,6-dichloropyrimidine-4-carbonitrile should be handled with care.[8][9]
Table 3: Hazard and Safety Information (Presumed)
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling.[8] P280: Wear protective gloves/eye protection/face protection.[8] P302+P352: IF ON SKIN: Wash with plenty of water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. All operations should be conducted in a certified chemical fume hood.[8] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light and moisture.[8] |
Conclusion
5,6-Dichloropyrimidine-4-carbonitrile is a high-value chemical intermediate with significant potential for innovation in both medicinal chemistry and materials science. Its well-defined reactivity, centered on sequential nucleophilic aromatic substitution, provides a reliable and modular platform for the synthesis of complex, functionalized molecules. For researchers engaged in the design and discovery of novel therapeutic agents or advanced organic materials, this compound represents a powerful tool for accelerating progress and exploring new chemical space.
References
- 5,6-Dichloropyrimidine-4-carbonitrile|CAS 1801925-57-4. Benchchem.
- SAFETY DATA SHEET - 5-(4-Bromophenyl)-4,6-dichloropyrimidine. TCI Chemicals.
- SAFETY DATA SHEET - 4,6-Dichloropyrimidine-5-carboxylic acid. Fisher Scientific.
- Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. Dakenchem.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- 5-Amino-4,6-dichloropyrimidine 97 | 5413-85-4. Sigma-Aldrich.
- 4,6-dichloropyrimidine-5-carbonitrile | 5305-45-3. ChemicalBook.
- An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. ACS Omega.
- 5,6-dichloropyrimidine-4-carbonitrile (C5HCl2N3). PubChemLite.
- 2,6-Dichloropyrimidine-4-carbonitrile SDS, 26293-93-6 Safety D
- 2,6-Dichloropyrimidine-4-carbonitrile | 26293-93-6. Sigma-Aldrich.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn.
- The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. PubMed.
- Recent Advances in Pyrimidine-Based Drugs. MDPI.
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5,6-Dichloropyrimidine-4-carbonitrile|CAS 1801925-57-4 [benchchem.com]
- 3. PubChemLite - 5,6-dichloropyrimidine-4-carbonitrile (C5HCl2N3) [pubchemlite.lcsb.uni.lu]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 2,6-Dichloropyrimidine-4-carbonitrile | 26293-93-6 [sigmaaldrich.com]
